

Folcysteine (C₂₅H₂₈N₈O₉S): A Technical Whitepaper

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Compound of Interest

Compound Name: Folcysteine

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Abstract

Folcysteine, with the molecular formula C₂₅H₂₈N₈O₉S, is a synthetic molecule combining folic acid with (R)-3-acetylthiazolidine-4-carboxylic acid, a cysteine derivative. This compound has garnered interest for its dual applications in agriculture as a potent biostimulant and in the biomedical field as a potential therapeutic agent. This technical guide provides a comprehensive overview of **Folcysteine**, including its chemical properties, and available data on its biological activities. It details generalized experimental protocols for assessing its efficacy as a biostimulant and its cytotoxic effects, and explores the putative signaling pathways through which its constituent parts may exert their effects.

Chemical and Physical Properties

Folcysteine is a complex of two biologically significant molecules. The combination of a folic acid backbone with a cysteine derivative suggests a multifaceted mechanism of action, leveraging the roles of both components in cellular metabolism.

Property	Value	Reference
Molecular Formula	C25H28N8O9S	[1][2]
Molecular Weight	616.61 g/mol	[1][2]
IUPAC Name	(4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid compound with (R)-3-acetylthiazolidine-4-carboxylic acid (1:1)	[1]
Synonyms	Ergostim, FOP, Folcysteine	[1]
Appearance	Solid powder	[1]

Applications and Biological Activity

Folcysteine has demonstrated notable activity in two primary areas: agriculture and preliminary biomedical research.

Agricultural Biostimulant

As a biostimulant, **Folcysteine** is reported to enhance plant growth, particularly under stress conditions. Its application has been shown to improve seed germination, crop vigor, and overall yield.[3][4] The proposed mechanism involves the synergistic action of folic acid, essential for nucleic acid synthesis and cell division, and the cysteine derivative, which can act as a precursor to important metabolites and contribute to stress resilience.

A study on pomegranate cultivation demonstrated the efficacy of a product containing N-acetyl thiazolidine 4-carboxylic acid and folic acid in improving fruit quality and yield.[5] Similarly, research on apricots showed that foliar application of a combination of N-acetyl thiazolidine 4-carboxylic acid and folic acid influenced vegetative growth and fruit set.[6][7]

Table 1: Quantitative Effects of **Folcysteine** as a Plant Biostimulant

Crop	Parameter	Treatment Details	Result	Reference
Pomegranate	Fruit Quality & Yield	Four sprays at 75% fruit set, 30, 60, and 90 days after fruit set	Significant improvement in fruit quality and average fruit weight	[5]
Apricot	Vegetative Growth & Fruit Set	Foliar spray at pink bud and petal fall stages	Significant effect on vegetative growth and fruit set	
Apricot	Fruit Drop	Foliar spray at pink bud and petal fall stages	Minimum fruit drop observed with 50 ppm NATCA at petal fall stage	[6]
Apple	Fruit Set, Yield, Quality	Foliar spray at various stages from pink bud to 30 days after petal fall	Increased fruit set, yield, fruit weight, and improved color	[8]

Potential Therapeutic Agent

Folcysteine has been investigated for its potential as an antitumor agent.[1][9] This activity is likely linked to the role of folic acid in DNA synthesis and repair, processes that are often dysregulated in cancer cells. The cysteine component may also contribute to modulating the cellular redox environment, which can influence cancer cell survival. A review of thiazolidine-4-carboxylic acid, a related compound, indicated that its combination with folic acid ('**Folcysteine**') showed revitalizing effects and anti-toxic properties, particularly for the liver, in animal studies.[10]

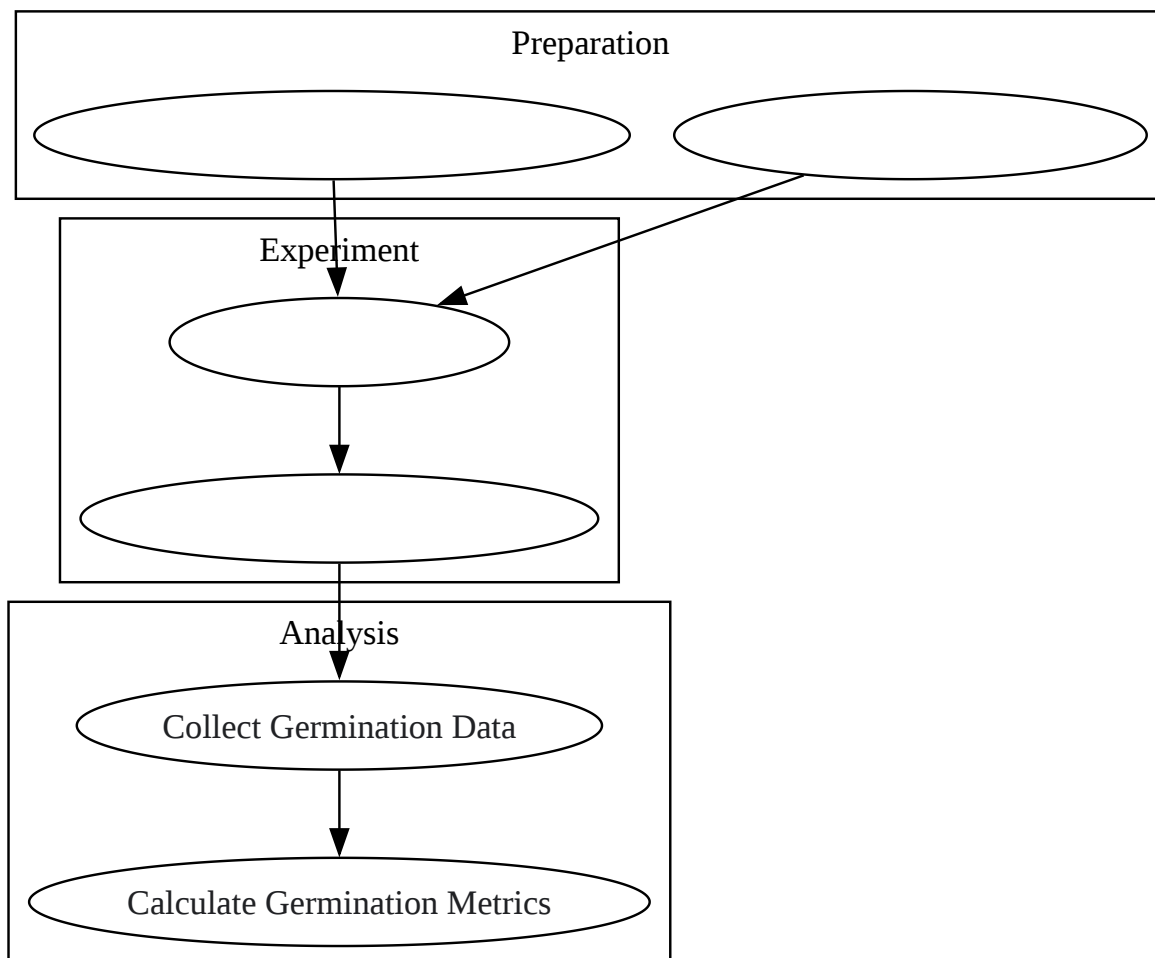
Experimental Protocols

Detailed experimental protocols for **Folcysteine** are not widely published. However, based on its applications, the following are generalized methodologies that can be adapted for its evaluation.

Plant Biostimulant Activity: Seed Germination Assay

This protocol outlines a method to assess the effect of **Folcysteine** on seed germination.

- **Preparation of Folcysteine Solutions:** Prepare a stock solution of **Folcysteine** in a suitable solvent (e.g., distilled water with a minimal amount of a solubilizing agent if necessary). Create a dilution series to test a range of concentrations (e.g., 0.1, 1, 10, 100 ppm). A control solution (solvent only) should also be prepared.
- **Seed Sterilization:** Surface sterilize seeds of the target plant species (e.g., wheat, maize) by rinsing with 70% ethanol for 1 minute, followed by a 10-minute wash in a 1% sodium hypochlorite solution, and finally rinse thoroughly with sterile distilled water.
- **Seed Treatment:** Immerse the sterilized seeds in the different **Folcysteine** solutions and the control solution for a predetermined period (e.g., 6-12 hours).
- **Germination:** Place the treated seeds on sterile filter paper moistened with distilled water in petri dishes. Each dish should contain a specific number of seeds (e.g., 50). Seal the petri dishes and incubate them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
- **Data Collection:** Record the number of germinated seeds daily for a set period (e.g., 7-10 days). A seed is considered germinated when the radicle emerges.
- **Analysis:** Calculate the germination percentage, germination rate, and seedling vigor index for each treatment and compare them to the control.



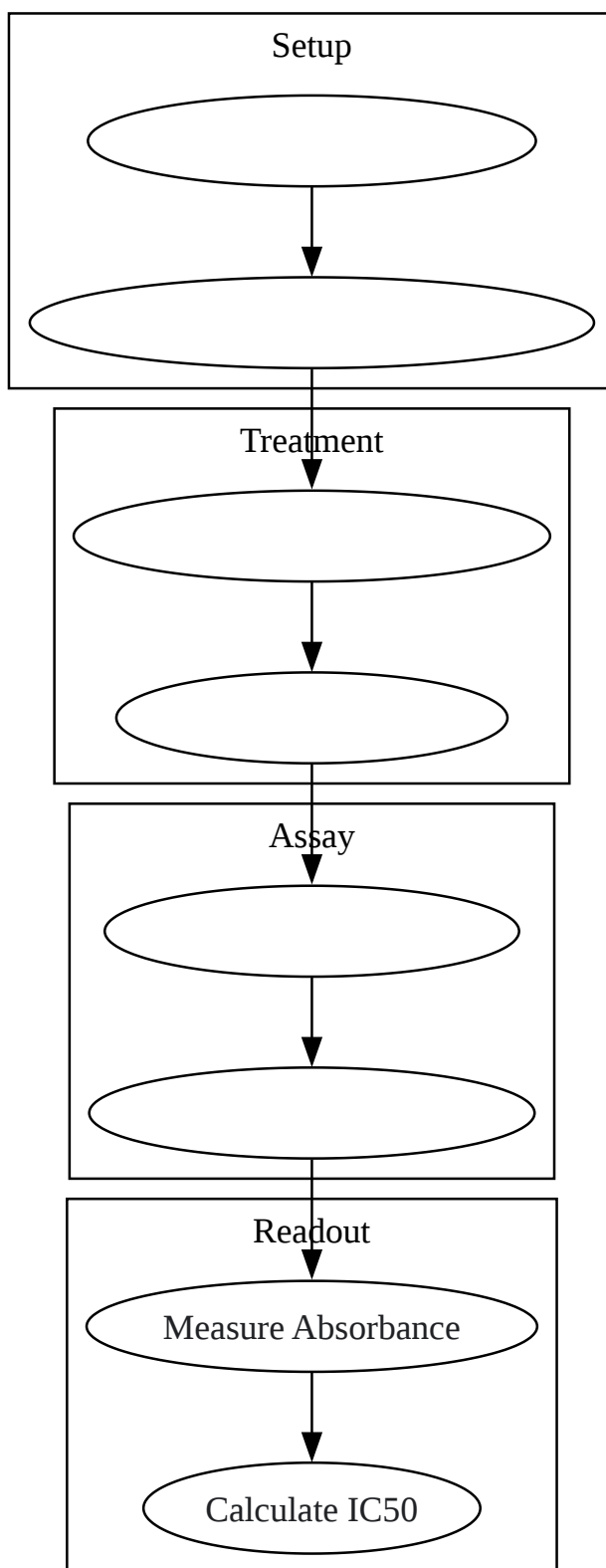
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In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a framework for evaluating the potential antitumor activity of **Folcysteine** on cancer cell lines.

- **Cell Culture:** Culture a selected cancer cell line (e.g., HeLa, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
- **Cell Seeding:** Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

- **Compound Treatment:** Prepare a range of **Folcysteine** concentrations in the culture medium. Replace the medium in the wells with the medium containing the different **Folcysteine** concentrations. Include a vehicle control (medium with the solvent used to dissolve **Folcysteine**) and a positive control (a known cytotoxic drug).
- **Incubation:** Incubate the plate for 24, 48, or 72 hours.
- **MTT Assay:**
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
 - Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of **Folcysteine** that inhibits 50% of cell growth).^[11]



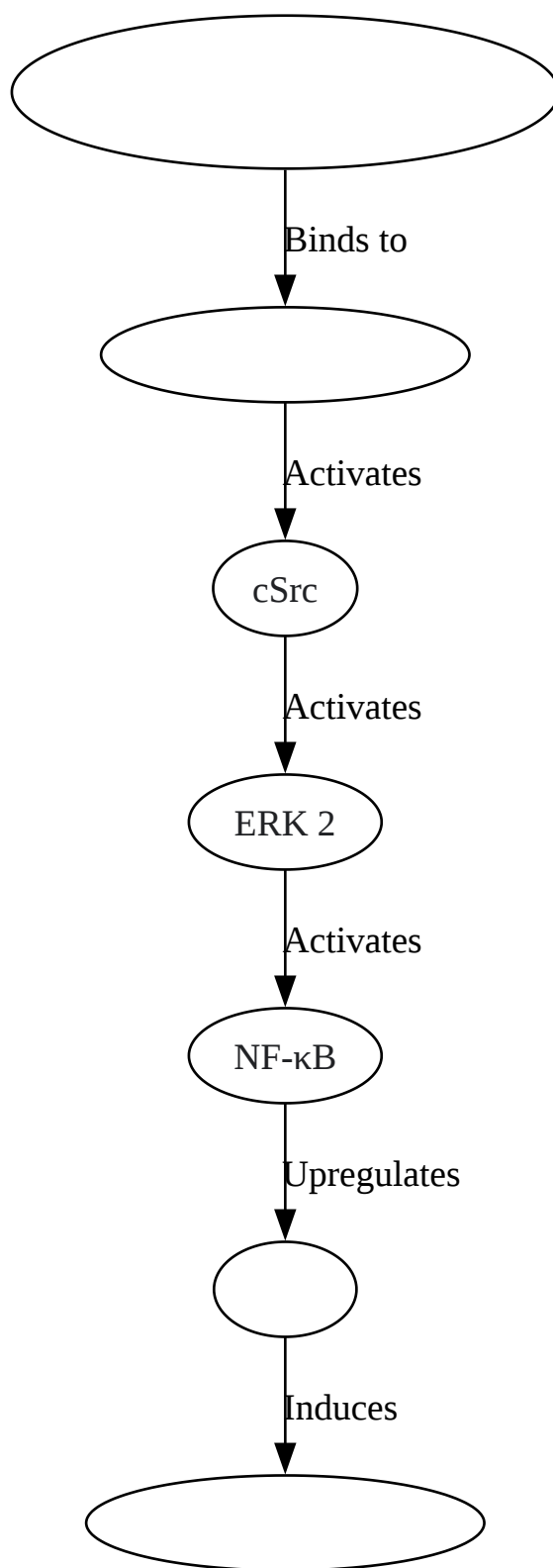
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Putative Signaling Pathways

The precise signaling pathways modulated by **Folcysteine** as a single entity have not been fully elucidated. However, based on the known functions of its components, several pathways are likely to be involved.

Folic Acid-Mediated Pathways

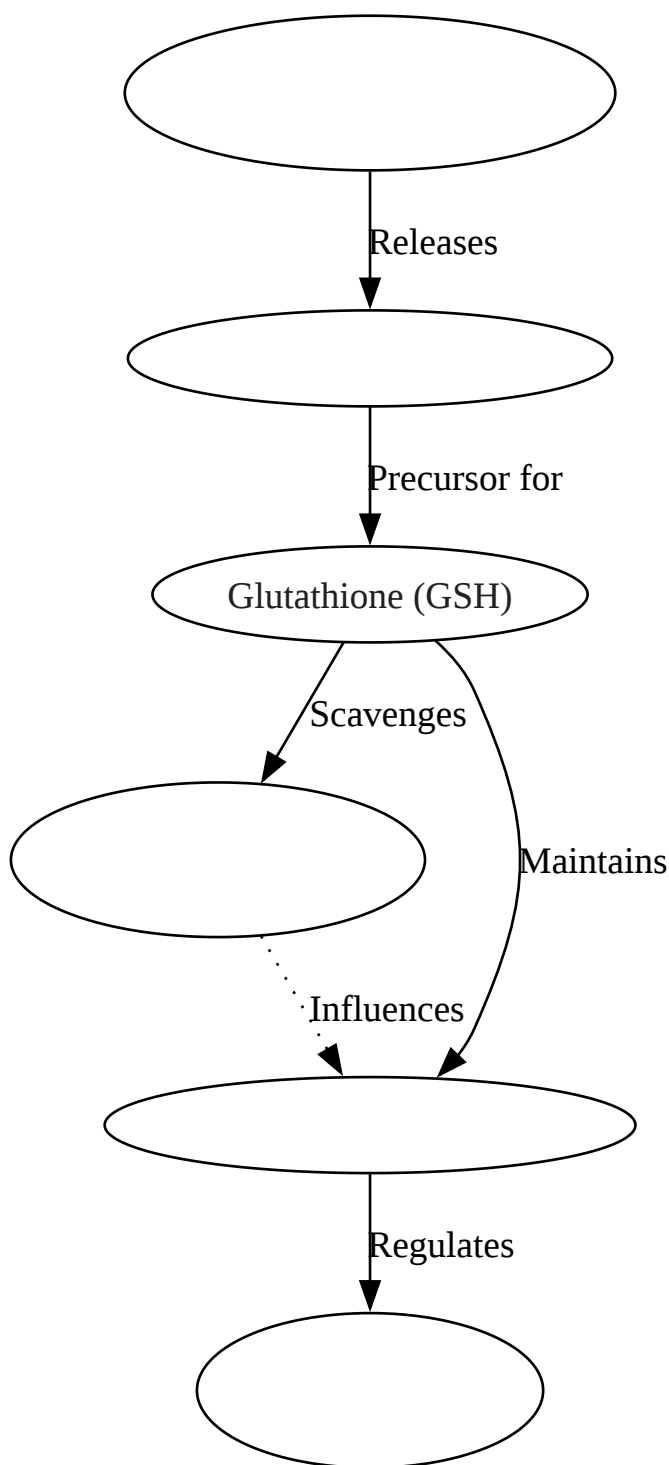
Folic acid is crucial for one-carbon metabolism, which is essential for the synthesis of nucleotides (purines and thymidylate) and amino acids. Its deficiency impacts DNA synthesis and repair. In the context of potential antitumor effects, folic acid's role in these pathways is critical. Furthermore, studies have shown that folic acid can influence cellular signaling cascades. For instance, folic acid has been shown to inhibit endothelial cell proliferation by activating the cSrc/ERK 2/NF- κ B/p53 pathway.



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Cysteine-Related Pathways

The (R)-3-acetylthiazolidine-4-carboxylic acid component of **Folcysteine** serves as a cysteine pro-drug. Cysteine is a vital amino acid with a central role in protein synthesis, and as a precursor to glutathione (GSH), a major intracellular antioxidant. In plants, cysteine metabolism is linked to stress responses and defense mechanisms. In the context of cancer, the modulation of the intracellular redox state through cysteine and GSH can have profound effects on cell survival and apoptosis.



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Conclusion

Folcysteine (C₂₅H₂₈N₈O₉S) is a molecule with significant potential in both agriculture and medicine. Its dual nature, derived from the combination of folic acid and a cysteine derivative,

allows it to influence fundamental cellular processes such as cell division, metabolism, and redox homeostasis. While further research is required to fully elucidate its mechanisms of action and to develop specific, optimized protocols for its various applications, the existing data strongly support its continued investigation. The experimental frameworks and pathway analyses provided in this whitepaper offer a foundation for researchers and drug development professionals to build upon in their exploration of this promising compound.

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